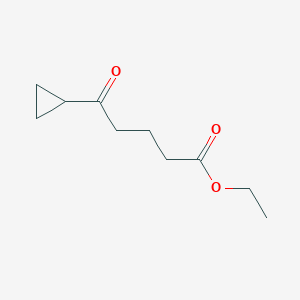

Ethyl 5-cyclopropyl-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-cyclopropyl-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyclopropyl-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclopropyl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXMFAGRMYXHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645660 | |

| Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-27-7 | |

| Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

The cyclopropyl group is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a highly sought-after substituent in medicinal chemistry. The incorporation of a cyclopropyl ketone, specifically, can introduce a key pharmacophore that influences binding affinity and metabolic pathways. Ethyl 5-cyclopropyl-5-oxovalerate, a δ-ketoester, represents a valuable building block for the synthesis of more complex molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and novel therapeutic agents. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule

A retrosynthetic analysis of ethyl 5-cyclopropyl-5-oxovalerate suggests a disconnection at the bond between the cyclopropyl ring and the adjacent carbonyl group. This leads to a cyclopropyl nucleophile and a five-carbon electrophilic component containing the ester functionality. This disconnection is strategically advantageous as it allows for the use of well-established organometallic chemistry.

Caption: Retrosynthetic analysis of Ethyl 5-cyclopropyl-5-oxovalerate.

This analysis points towards two primary synthetic strategies:

-

Friedel-Crafts Acylation: Direct acylation of cyclopropane with a derivative of glutaric acid.

-

Organometallic Approach: Reaction of a cyclopropyl organometallic reagent with a suitable electrophile derived from glutaric acid.

While Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic systems, its application to a strained ring like cyclopropane is fraught with challenges. The harsh Lewis acid conditions typically employed could lead to ring-opening side reactions, significantly reducing the yield of the desired product.

Therefore, the more reliable and controllable strategy involves the use of a pre-formed cyclopropyl organometallic species. This approach offers greater functional group tolerance and milder reaction conditions.

Proposed Synthesis Pathway: An Organocuprate-Mediated Acylation

The recommended synthetic route leverages the selective reactivity of organocuprates (Gilman reagents) with acyl chlorides. This pathway involves two key stages:

-

Preparation of the Electrophile: Synthesis of ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) from glutaric anhydride.

-

Carbon-Carbon Bond Formation: Reaction of a lithium dicyclopropylcuprate with ethyl 5-chloro-5-oxovalerate.

Caption: Proposed two-stage synthesis of Ethyl 5-cyclopropyl-5-oxovalerate.

Stage 1: Preparation of the Electrophilic Acyl Donor

The synthesis of the key electrophile, ethyl 5-chloro-5-oxovalerate, begins with the readily available and inexpensive starting material, glutaric anhydride.

Step 1: Ethanolysis of Glutaric Anhydride

Glutaric anhydride undergoes a ring-opening reaction with ethanol to yield monoethyl glutarate. This reaction can be catalyzed by a Brønsted or Lewis acid, or it can proceed uncatalyzed with heating.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (1.0 eq) and absolute ethanol (5.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the anhydride by TLC or GC.

-

After completion, remove the excess ethanol under reduced pressure to yield crude monoethyl glutarate, which can often be used in the next step without further purification.

Step 2: Conversion to the Acyl Chloride

The carboxylic acid moiety of monoethyl glutarate is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

In a fume hood, to a flask containing monoethyl glutarate (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain ethyl 5-chloro-5-oxovalerate.

Stage 2: Organocuprate-Mediated Carbon-Carbon Bond Formation

The core of this synthesis is the nucleophilic attack of a cyclopropyl organometallic reagent on the prepared acyl chloride. While Grignard reagents can be used, they are highly reactive and can potentially react with the ester functionality.[1] Gilman reagents (organocuprates) offer superior selectivity for the acyl chloride, minimizing side reactions.[2][3]

Step 1: Preparation of Cyclopropyllithium

Cyclopropyllithium can be prepared from cyclopropyl bromide via a lithium-halogen exchange reaction.

Protocol:

-

Under an inert atmosphere (argon or nitrogen), dissolve cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C and add a solution of tert-butyllithium (2.0 eq) in pentane dropwise.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of cyclopropyllithium.

Step 2: Formation of Lithium Dicyclopropylcuprate

The prepared cyclopropyllithium is then converted to the Gilman reagent.[3][4]

Protocol:

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly add the previously prepared cyclopropyllithium solution to the CuI suspension.

-

Allow the mixture to stir at low temperature for approximately 30 minutes to form the lithium dicyclopropylcuprate. The solution will typically change color, indicating the formation of the organocuprate.

Step 3: Acylation to Yield Ethyl 5-cyclopropyl-5-oxovalerate

The final step is the reaction of the Gilman reagent with the acyl chloride.

Protocol:

-

To the freshly prepared lithium dicyclopropylcuprate solution at -78 °C, add a solution of ethyl 5-chloro-5-oxovalerate (1.0 eq) in anhydrous diethyl ether or THF dropwise.

-

Stir the reaction mixture at low temperature for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-cyclopropyl-5-oxovalerate.

Mechanistic Insights

The key carbon-carbon bond-forming step proceeds via a nucleophilic acyl substitution mechanism. The organocuprate, being a soft nucleophile, selectively attacks the hard electrophilic carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride leaving group to form the desired ketone.

Caption: Simplified mechanism of the organocuprate acylation.

Data Summary and Expected Outcomes

The following table summarizes the key transformations and provides expected yield ranges based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| Ethanolysis | Glutaric Anhydride | Ethanol | Monoethyl Glutarate | >90 |

| Chlorination | Monoethyl Glutarate | Thionyl Chloride (SOCl₂) | Ethyl 5-chloro-5-oxovalerate | 80-90 |

| Lithiation | Cyclopropyl Bromide | tert-Butyllithium | Cyclopropyllithium | >85 (in situ) |

| Cuprate Formation | Cyclopropyllithium | Copper(I) Iodide (CuI) | Lithium Dicyclopropylcuprate | >95 (in situ) |

| Acylation | Ethyl 5-chloro-5-oxovalerate | Lithium Dicyclopropylcuprate | Ethyl 5-cyclopropyl-5-oxovalerate | 70-85 |

Conclusion and Future Perspectives

The synthesis of ethyl 5-cyclopropyl-5-oxovalerate via an organocuprate-mediated acylation of ethyl 5-chloro-5-oxovalerate presents a robust and reliable pathway. This method offers high selectivity and avoids the potential pitfalls of alternative strategies such as Friedel-Crafts acylation. The resulting δ-ketoester is a versatile intermediate, poised for further elaboration into a wide array of complex molecular architectures for applications in drug discovery and materials science. Further optimization of reaction conditions, including solvent, temperature, and stoichiometry, could lead to even higher yields and purity. The exploration of catalytic, enantioselective methods for the key acylation step could also be a fruitful area for future research, enabling access to chiral cyclopropyl ketone derivatives.

References

-

Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

-

Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

Sources

Technical Monograph: Ethyl 5-cyclopropyl-5-oxovalerate

CAS Number: 898776-27-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7) is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical candidates containing the cyclopropyl moiety. Characterized by a 1,5-dicarbonyl framework (a

This guide outlines the compound's physicochemical profile, a scalable industrial synthesis route based on glutaric anhydride ring-opening, and its application in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Ethyl 5-cyclopropyl-5-oxopentanoate |

| CAS Number | 898776-27-7 |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol |

| Structure | Cyclopropyl–C(=O)–(CH₂)₃–C(=O)OCH₂CH₃ |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~280 °C (Predicted at 760 mmHg) |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Flash Point | >110 °C |

Strategic Synthesis: The Glutaric Anhydride Route

While various routes exist, the most robust and scalable method involves the nucleophilic ring-opening of glutaric anhydride using a cyclopropyl organometallic reagent, followed by esterification. This approach minimizes side reactions (such as polymerization) compared to Friedel-Crafts acylation.

Phase 1: Nucleophilic Ring Opening (Formation of Keto-Acid)

Reaction: Glutaric Anhydride + Cyclopropylmagnesium Bromide

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Reagent Prep: Dissolve Glutaric anhydride (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C to suppress bis-addition.

-

Addition: Add Cyclopropylmagnesium bromide (1.05 equiv, 0.5 M in THF) dropwise over 60 minutes. The low temperature is critical to ensure the Grignard reagent attacks only one carbonyl, opening the ring rather than adding twice to form the tertiary alcohol.

-

Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

-

Quench: Quench carefully with 1N HCl until pH < 2.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Intermediate: The crude 5-cyclopropyl-5-oxopentanoic acid is typically a viscous oil or low-melting solid.

Phase 2: Fischer Esterification

Reaction: 5-Cyclopropyl-5-oxopentanoic Acid + Ethanol

Protocol:

-

Solvation: Dissolve the crude keto-acid in absolute Ethanol (10 volumes).

-

Catalysis: Add catalytic concentrated H₂SO₄ (0.1 equiv) or p-Toluenesulfonic acid (pTSA).

-

Reflux: Heat to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the acid spot.

-

Neutralization: Cool to room temperature and neutralize with saturated NaHCO₃ solution.

-

Purification: Remove excess ethanol under reduced pressure. Extract the residue with DCM. Purify via vacuum distillation or flash column chromatography (Gradient: 0

15% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the regioselective ring-opening mechanism and subsequent transformation into the target ester.

Figure 1: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Glutaric Anhydride ring opening.

Applications in Drug Development[10]

Ethyl 5-cyclopropyl-5-oxovalerate is a "Platform Intermediate" due to its 1,5-dicarbonyl spacing. This specific geometry is essential for the Paal-Knorr and hydrazine condensation reactions used to build heterocycles.

A. Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one . These derivatives are potent scaffolds in:

-

PDE4 Inhibitors: Used in anti-inflammatory research.

-

p38 MAP Kinase Inhibitors: The cyclopropyl group provides metabolic stability (blocking oxidation) compared to isopropyl or n-propyl groups.

B. Synthesis of Pyrroles

Reaction with primary amines (Paal-Knorr) generates N-substituted 2-cyclopropylpyrroles, often investigated for:

-

Antilipemic agents: HMG-CoA reductase inhibition analogs.

-

Antiviral agents: HCV polymerase inhibitors often feature a cyclopropyl-heterocycle motif.

Figure 2: Divergent synthesis of bioactive heterocycles from the target ester.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

- 0.8–1.0 (m, 4H, Cyclopropyl CH₂).

- 1.25 (t, 3H, Ester CH₃).

- 1.90 (m, 1H, Cyclopropyl CH).

- 1.95 (quint, 2H, C3-CH₂).

- 2.35 (t, 2H, C2-CH₂).

- 2.60 (t, 2H, C4-CH₂).

- 4.12 (q, 2H, Ester CH₂).

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: 185.24.

-

Look for fragment loss of ethoxy group (-45).

-

References

-

PubChem. (2025).[1] Compound Summary: Ethyl 5-cyclohexyl-5-oxovalerate (Structural Analog). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Ou, W., Liu, F., & Pan, X. (2012).[2] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. (Demonstrates related keto-ester cyclization methodologies). Retrieved January 28, 2026, from [Link]

Sources

Ethyl 5-cyclopropyl-5-oxovalerate: Technical Guide and Synthesis Protocol

Executive Summary

Ethyl 5-cyclopropyl-5-oxovalerate (CAS: 898776-27-7), also known systematically as ethyl 5-cyclopropyl-5-oxopentanoate , is a specialized aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical ingredients (APIs).[1][2][3] Characterized by a reactive cyclopropyl ketone moiety linked to an ester functionality via a propyl spacer, this compound serves as a critical building block for introducing the cyclopropyl pharmacophore—a structural motif valued in medicinal chemistry for enhancing metabolic stability and potency in receptor-ligand interactions.

This guide provides a rigorous technical analysis of the compound's properties, a validated industrial synthesis protocol, and an examination of its reactivity profile.

Part 1: Chemical Identity & Properties

Nomenclature and Structure

The IUPAC name ethyl 5-cyclopropyl-5-oxopentanoate describes a five-carbon chain (pentanoate) esterified with an ethyl group, featuring a ketone at the 5-position which is substituted with a cyclopropyl ring.

Structural Formula: Cyclopropyl-C(=O)-CH₂-CH₂-CH₂-C(=O)-O-CH₂-CH₃

Physicochemical Data Table

| Property | Value | Note |

| CAS Number | 898776-27-7 | Primary Identifier |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Boiling Point | ~285 °C (Predicted) | @ 760 mmHg |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |

| LogP | 1.71 (Predicted) | Lipophilicity indicator |

| Flash Point | >110 °C | Estimated |

Part 2: Synthesis Methodology

Core Synthesis Strategy: Grignard Acylation

The most robust route for synthesizing Ethyl 5-cyclopropyl-5-oxovalerate involves the nucleophilic acyl substitution of Ethyl 4-(chloroformyl)butyrate (ethyl glutaryl chloride) with Cyclopropylmagnesium bromide . This method is preferred over Friedel-Crafts acylation due to the aliphatic nature of the substrate and the sensitivity of the ester group.

Reagents & Materials

-

Cyclopropyl Bromide: Precursor for Grignard reagent.

-

Magnesium Turnings: For Grignard formation (activated with I₂).

-

Ethyl 4-(chloroformyl)butyrate: Prepared from glutaric anhydride via mono-esterification and chlorination.

-

Catalyst (Optional): Copper(I) Iodide (CuI) or Iron(III) acetylacetonate (Fe(acac)₃) to favor ketone formation and prevent alcohol formation.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

Step-by-Step Protocol

Phase 1: Preparation of Cyclopropylmagnesium Bromide

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq). Add a crystal of Iodine and heat gently until purple vapor appears.

-

Initiation: Add 10% of the Cyclopropyl bromide solution in anhydrous THF. Wait for exotherm (turbidity indicates initiation).

-

Propagation: Dropwise add the remaining bromide solution at a rate to maintain gentle reflux.

-

Maturation: Stir at reflux for 1 hour to ensure complete consumption of Mg. Cool to -20°C.

Phase 2: Acylation (The Critical Step)

-

Setup: In a separate vessel, dissolve Ethyl 4-(chloroformyl)butyrate (1.0 eq) in THF and cool to -78°C.

-

Catalysis: Add CuI (1-5 mol%) to the acid chloride solution. This "softens" the nucleophile, favoring 1,2-addition to the acyl chloride over the ester.

-

Addition: Cannulate the cooled Grignard reagent slowly into the acid chloride solution over 45 minutes. Crucial: Maintain temperature below -60°C to prevent attack on the distal ester group.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

Phase 3: Workup & Purification

-

Quench: Quench the reaction with saturated aqueous NH₄Cl solution (keeps pH neutral/mildly acidic).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (high vacuum) or Flash Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for Ethyl 5-cyclopropyl-5-oxovalerate via Grignard acylation.

Part 3: Mechanism of Action & Reactivity

The formation of the product follows a Nucleophilic Acyl Substitution mechanism. The selectivity is governed by the difference in electrophilicity between the acyl chloride and the ester carbonyls.

-

Nucleophilic Attack: The cyclopropyl anion (from the Grignard) attacks the highly electrophilic carbon of the acyl chloride.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The chloride ion is a superior leaving group compared to the ethoxide or the alkyl group, leading to the reformation of the carbonyl bond.

-

Selectivity: At low temperatures (-78°C), the Grignard reagent reacts preferentially with the acid chloride (reaction rate

). The distal ester remains intact.

Reactivity Diagram

Figure 2: Mechanistic pathway highlighting the critical selectivity step to avoid side reactions.

Part 4: Applications in Drug Development

Ethyl 5-cyclopropyl-5-oxovalerate serves as a versatile intermediate for introducing the cyclopropyl-carbonyl motif . This structural unit is prevalent in several therapeutic classes:

-

Fluoroquinolone Antibiotics: Analogous structures are used to synthesize the N-cyclopropyl or C-cyclopropyl substituents found in drugs like Ciprofloxacin and Moxifloxacin, which require cyclopropyl groups for optimal antibacterial potency and spectrum.

-

Neurokinin-1 (NK1) Antagonists: The cyclopropyl ring restricts conformational flexibility, often improving binding affinity in GPCR ligands.

-

Bioisosteres: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability against cytochrome P450 oxidation due to the unique orbital hybridization (high s-character) of the cyclopropane C-H bonds.

Part 5: Safety and Handling

-

Hazards: The compound is an organic ester/ketone. It is likely an Irritant (H315, H319) to eyes and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Avoid moisture, which can hydrolyze the ester.

-

Disposal: Dispose of as organic chemical waste. Do not release into drains.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24727442, Ethyl 5-cyclopropyl-5-oxovalerate. Retrieved from [Link]

- Knochel, P., et al. (2003). Functionalized Grignard Reagents in Organic Synthesis. Angewandte Chemie International Edition. (General reference for Grignard protocols).

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 5-cyclopropyl-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of the physical properties of a molecule is paramount. It dictates everything from reaction conditions and purification strategies to formulation and bioavailability. This guide delves into the physical characteristics of Ethyl 5-cyclopropyl-5-oxovalerate, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. It is important to note that as of the writing of this guide, comprehensive experimental data for this specific molecule is not widely available in public databases. This is not an uncommon scenario when dealing with novel or specialized chemical entities.

Therefore, this document takes a two-pronged approach. Firstly, it provides a detailed overview of the key physical properties, offering estimations based on structurally analogous compounds where direct experimental data is absent. Secondly, and crucially for the intended audience, it outlines the established experimental protocols for determining these properties. This serves as a practical guide for researchers who may be synthesizing or working with this compound, empowering them to generate their own accurate data. Our focus is not just on the "what," but the "how" and "why," reflecting the rigorous approach of a seasoned application scientist.

Molecular Structure and Core Identifiers

The foundational step in understanding any compound is to dissect its structure. Ethyl 5-cyclopropyl-5-oxovalerate, with the IUPAC name ethyl 5-cyclopropyl-5-oxopentanoate, possesses a unique combination of functional groups that dictate its physical and chemical behavior.

-

Ester Group (-COOEt): The ethyl ester functionality introduces polarity and the potential for hydrogen bonding with acceptor groups. It also influences the compound's solubility and susceptibility to hydrolysis.

-

Ketone Group (C=O): The ketone carbonyl group is a key feature, contributing significantly to the molecule's polarity and providing a reactive site for various chemical transformations.

-

Cyclopropyl Ring: This strained, three-membered ring is a fascinating structural motif. Its unique electronic properties can influence the reactivity of the adjacent ketone.

-

Aliphatic Chain: The four-carbon chain provides flexibility to the molecule.

Below is a diagram illustrating the logical relationship between the structural components and the key physical properties they influence.

Caption: Influence of structural components on physical properties.

Physicochemical Properties: An Overview and Estimated Values

| Property | Estimated/Computed Value | Basis for Estimation/Source |

| Molecular Formula | C10H16O3 | - |

| Molecular Weight | 184.23 g/mol | - |

| Appearance | Colorless to pale yellow oil | Based on the appearance of similar keto-esters, such as ethyl 3-cyclopropyl-3-oxopropanoate which is described as a colorless oil. |

| Boiling Point | ~120-130 °C at 12 mmHg | Extrapolated from the boiling point of ethyl 5-bromovalerate (104-109 °C at 12 mmHg)[1], with an expected increase due to the higher molecular weight and polarity of the cyclopropyl ketone group. |

| Density | ~1.05 g/mL at 25 °C | Based on the density of the structurally related ethyl 3-cyclopropyl-3-oxopropanoate (1.058 g/mL at 25 °C). |

| Refractive Index | ~1.45 | Based on the refractive index of ethyl 3-cyclopropyl-3-oxopropanoate (n20/D 1.449). |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The ester and ketone groups confer polarity, allowing for solubility in polar organic solvents. The hydrocarbon backbone limits water solubility. |

Experimental Protocols for Property Determination

For a research scientist, the ability to experimentally verify physical properties is crucial. The following section provides detailed, step-by-step methodologies for determining the key physical parameters of Ethyl 5-cyclopropyl-5-oxovalerate.

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

As this compound is not widely commercially available, synthesis is often the first step. A plausible synthetic route is the Friedel-Crafts acylation of cyclopropane with a suitable acylating agent derived from glutaric acid monoethyl ester.

Caption: Synthetic workflow for Ethyl 5-cyclopropyl-5-oxovalerate.

Protocol:

-

Acid Chloride Formation: To a solution of glutaric acid monoethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the completion of the reaction by the cessation of gas evolution.

-

Friedel-Crafts Acylation: In a separate flask, dissolve cyclopropane in a suitable solvent and cool to -78 °C. Add a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents).

-

Addition: Slowly add the prepared acid chloride solution to the cyclopropane solution, maintaining the low temperature.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point (Reduced Pressure Distillation)

Given the estimated boiling point, distillation under reduced pressure is the preferred method to prevent decomposition.

Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Sample Preparation: Place the purified Ethyl 5-cyclopropyl-5-oxovalerate in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 12 mmHg).

-

Heating: Gently heat the distillation flask in a heating mantle while stirring.

-

Data Collection: Record the temperature at which the liquid consistently condenses and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Workflow for Spectroscopic Analysis:

Caption: A typical workflow for spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, multiplets for the aliphatic chain protons, and characteristic upfield signals for the cyclopropyl protons.

-

¹³C NMR: The spectrum should show distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, the aliphatic chain, and the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy:

-

Look for strong absorption bands around 1735 cm⁻¹ (ester C=O stretch) and 1710 cm⁻¹ (ketone C=O stretch). The presence of the cyclopropyl group may also result in characteristic C-H stretching frequencies around 3080 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

-

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the physical properties of Ethyl 5-cyclopropyl-5-oxovalerate, grounded in the principles of organic chemistry and experimental science. While a lack of extensive published data necessitates the use of estimations, the provided protocols empower researchers to determine these properties with a high degree of accuracy. As this and similar molecules are explored for their potential in various scientific fields, the generation and publication of such fundamental data will be invaluable to the scientific community. It is our hope that this guide serves as a valuable resource for those embarking on research involving this intriguing compound.

References

Sources

Methodological & Application

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate from Cyclopropyl Precursors: Application Notes and Protocols

Introduction

Ethyl 5-cyclopropyl-5-oxovalerate is a versatile γ-keto ester that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The presence of the strained cyclopropyl ring and the keto-ester functionality provides a unique scaffold for the introduction of diverse chemical moieties. This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of this target molecule from readily available cyclopropyl precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic strategies.

The primary focus of this application note will be on the Michael addition reaction , a robust and widely utilized method for carbon-carbon bond formation. This approach offers a convergent and efficient pathway to the desired γ-keto ester framework.

Synthetic Strategies: A Mechanistic Overview

The synthesis of Ethyl 5-cyclopropyl-5-oxovalerate can be effectively achieved through the conjugate addition of a cyclopropyl ketone nucleophile to an acrylate electrophile. Two primary synthetic routes are considered here: the base-catalyzed Michael addition and the Stetter reaction.

Base-Catalyzed Michael Addition

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In our case, the Michael donor is the enolate of cyclopropyl methyl ketone, and the Michael acceptor is ethyl acrylate.

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the cyclopropyl methyl ketone to generate a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient ethyl acrylate, leading to the formation of a new carbon-carbon bond and a transient enolate intermediate. Subsequent protonation yields the final product, Ethyl 5-cyclopropyl-5-oxovalerate.

The choice of base is critical to the success of the reaction. It must be strong enough to deprotonate the ketone but not so strong as to promote side reactions such as self-condensation of the ketone or polymerization of the acrylate. Common bases for this transformation include alkali metal alkoxides (e.g., sodium ethoxide), hydroxides, and carbonates.

Diagram 1: Mechanism of Base-Catalyzed Michael Addition

Caption: Mechanism of the base-catalyzed Michael addition.

Stetter Reaction

The Stetter reaction is another powerful method for the formation of 1,4-dicarbonyl compounds. This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or a cyanide ion. In this context, cyclopropanecarboxaldehyde would serve as the aldehyde precursor.

The key step in the Stetter reaction is the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon. The catalyst adds to the aldehyde, and subsequent deprotonation generates a nucleophilic Breslow intermediate. This intermediate then adds to the Michael acceptor (ethyl acrylate) in a 1,4-fashion. Elimination of the catalyst regenerates the active catalyst and yields the desired γ-keto ester.

While a viable alternative, the Stetter reaction often requires specific catalysts and conditions. For the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate, the Michael addition of cyclopropyl methyl ketone is generally a more direct and commonly employed strategy.

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Base-Catalyzed Michael Addition of Cyclopropyl Methyl Ketone to Ethyl Acrylate

This protocol is based on well-established procedures for the Michael addition of ketones to acrylates.[1][2]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Purity |

| Cyclopropyl Methyl Ketone | C₅H₈O | 84.12 | 8.41 g | 0.10 | 98% |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 12.01 g | 0.12 | 99% |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.68 g | 0.01 | 95% |

| Ethanol | C₂H₆O | 46.07 | 100 mL | - | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous |

| Saturated aq. NH₄Cl | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium ethoxide (0.68 g, 0.01 mol). Stir the mixture until the sodium ethoxide is completely dissolved.

-

Addition of Reactants: To the stirred solution, add cyclopropyl methyl ketone (8.41 g, 0.10 mol) dropwise over 5 minutes. Following this, add ethyl acrylate (12.01 g, 0.12 mol) dropwise over 10 minutes. The reaction mixture may become slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Shake vigorously and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (50 mL each).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 5-cyclopropyl-5-oxovalerate.

Diagram 2: Experimental Workflow for Michael Addition

Caption: Step-by-step workflow for the Michael addition.

Characterization of Ethyl 5-cyclopropyl-5-oxovalerate

The structure and purity of the synthesized product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the ethyl ester group (a triplet and a quartet), the cyclopropyl protons (multiplets in the upfield region), and the methylene protons of the valerate chain (multiplets).

-

¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the cyclopropyl ring carbons, and the methylene carbons of the valerate backbone.

-

-

Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆O₃, M.W. = 184.23 g/mol ).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC/GC-MS. |

| Inefficient enolate formation | Use a stronger base (e.g., LDA), but be cautious of side reactions. | |

| Polymerization of ethyl acrylate | Add the acrylate slowly at a lower temperature. | |

| Formation of Byproducts | Self-condensation of ketone | Use a less concentrated solution or a milder base. |

| Dialkylation | Use a stoichiometric amount or slight excess of the ketone. | |

| Difficult Purification | Close boiling points of product and starting materials | Use high-efficiency fractional distillation or optimize the mobile phase for column chromatography. |

Conclusion

The synthesis of Ethyl 5-cyclopropyl-5-oxovalerate from cyclopropyl precursors is a readily achievable process for researchers in organic synthesis and drug development. The base-catalyzed Michael addition of cyclopropyl methyl ketone to ethyl acrylate provides a reliable and scalable route to this valuable γ-keto ester. The provided protocol serves as a robust starting point for laboratory synthesis. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity. The versatility of the cyclopropyl and keto-ester functionalities in the final product opens up numerous possibilities for further chemical transformations, making it an attractive intermediate for the synthesis of novel bioactive compounds.

References

- Williams, S. R.; Miller, K. M.; Long, T. E. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Journal of Polymer Science Part A: Polymer Chemistry2010, 48 (1), 165-174.

- Basu, B.; Das, P.; Das, S. Recent Advances in KF/alumina Promoted Organic Reactions. Current Organic Chemistry2008, 12 (2), 141-161.

Sources

The Versatile Building Block: A Guide to Ethyl 5-Cyclopropyl-5-Oxovalerate in Organic Synthesis

In the landscape of modern organic synthesis, the quest for novel molecular architectures with desirable physicochemical and biological properties is perpetual. Key to this endeavor is the design and utilization of versatile building blocks that offer multiple avenues for chemical elaboration. Ethyl 5-cyclopropyl-5-oxovalerate, a bifunctional molecule incorporating both a cyclopropyl ketone and a γ-keto ester moiety, represents a significant, albeit specialized, scaffold for the construction of complex organic molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

The presence of the cyclopropyl ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational constraints and electronic properties.[1] Concurrently, the γ-keto ester functionality is a well-established precursor for a variety of heterocyclic systems, which form the core of numerous pharmaceuticals.[2] The combination of these two functionalities in a single molecule opens up a rich and diverse field of synthetic possibilities.

I. Synthesis of Ethyl 5-Cyclopropyl-5-Oxovalerate: A Plausible Approach

While a dedicated, optimized synthesis for ethyl 5-cyclopropyl-5-oxovalerate is not extensively documented in readily available literature, a plausible and efficient route can be designed by combining established methodologies for the synthesis of γ-keto esters and cyclopropyl ketones. A logical retrosynthetic analysis suggests the disconnection of the cyclopropyl group and the ethyl ester, pointing towards a strategy involving the acylation of a suitable precursor with cyclopropanecarbonyl chloride.

A practical forward synthesis can be envisioned starting from readily available and inexpensive starting materials such as ethyl acrylate and cyclopropane.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, commencing with a Friedel-Crafts acylation of a suitable five-carbon chain precursor. A more direct approach could involve the conjugate addition of a cyclopropyl acyl anion equivalent to an acrylate, though this can be challenging. A reliable method involves the use of glutaric anhydride as a starting point.

Step 1: Friedel-Crafts Acylation of a Masked Carbonyl Precursor

A classic approach to installing the cyclopropyl ketone moiety is through a Friedel-Crafts acylation.[3][4] To synthesize the target molecule, one could start with a precursor that already contains the five-carbon backbone with a protected carboxylic acid or an ester group. A plausible route involves the reaction of ethyl 5-chloro-5-oxovalerate with cyclopropane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Esterification

Alternatively, a more convergent synthesis would involve the preparation of 5-cyclopropyl-5-oxopentanoic acid followed by esterification. This can be achieved by the Friedel-Crafts acylation of a suitable substrate with cyclopropanecarbonyl chloride, followed by functional group manipulation.

A more direct and modern approach could involve the conjugate addition of an acyl cyclopropane equivalent to ethyl acrylate.

II. Detailed Experimental Protocols

The following protocols are proposed based on general and established procedures for similar transformations. Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of 5-Cyclopropyl-5-oxopentanoic Acid

This protocol is adapted from standard Friedel-Crafts acylation procedures.[5]

Materials:

-

Glutaric anhydride

-

Cyclopropane (or a suitable cyclopropylating agent)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (for extraction)

-

Hexanes (for crystallization/purification)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of glutaric anhydride (1.0 eq.) in anhydrous DCM to the stirred suspension.

-

Bubble cyclopropane gas through the reaction mixture or add a suitable cyclopropylating agent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by crystallization to afford 5-cyclopropyl-5-oxopentanoic acid.

Protocol 2: Esterification to Ethyl 5-Cyclopropyl-5-Oxovalerate

This is a standard Fischer esterification protocol.

Materials:

-

5-Cyclopropyl-5-oxopentanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 5-cyclopropyl-5-oxopentanoic acid (1.0 eq.) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-cyclopropyl-5-oxovalerate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

III. Applications in Organic Synthesis: A World of Possibilities

The synthetic utility of ethyl 5-cyclopropyl-5-oxovalerate stems from the distinct reactivity of its two functional groups.

A. Reactions Involving the Cyclopropyl Ketone Moiety

The strained three-membered ring of the cyclopropyl ketone is susceptible to a variety of ring-opening reactions, providing access to linear carbon chains with diverse functionalities.[6] These reactions are often initiated by acids, bases, electrophiles, nucleophiles, or radical species.[7][8]

1. Acid-Catalyzed Ring Opening:

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the cleavage of the cyclopropane ring to form a stabilized carbocation. This intermediate can then be trapped by a nucleophile. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation.[6]

Caption: Synthesis of heterocycles from a γ-keto ester.

2. Synthesis of Pyridazines:

Condensation with hydrazine (H₂NNH₂) or its derivatives provides a straightforward route to substituted pyridazines.

3. Robinson Annulation:

The γ-keto ester can serve as a Michael acceptor in a Robinson annulation sequence, allowing for the construction of fused six-membered rings.

IV. Data Summary: Potential Heterocyclic Scaffolds

The γ-keto ester moiety of ethyl 5-cyclopropyl-5-oxovalerate is a versatile precursor for various heterocyclic systems. The table below summarizes some of the key heterocycles that can be synthesized.

| Heterocycle Class | Reagent(s) | Key Reaction Type |

| Pyrroles | Ammonia, Primary Amines | Paal-Knorr Synthesis |

| Furans | Dehydrating Agents (e.g., P₂O₅) | Paal-Knorr Synthesis |

| Thiophenes | Lawesson's Reagent, P₄S₁₀ | Thionation/Cyclization |

| Pyridazines | Hydrazine, Substituted Hydrazines | Condensation |

| Pyridines | Hydroxylamine, then cyclization | Condensation/Cyclization |

| Dihydropyranones | Base-catalyzed intramolecular cyclization | Michael Addition |

V. Conclusion

Ethyl 5-cyclopropyl-5-oxovalerate emerges as a highly promising, albeit under-explored, building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of both complex acyclic structures through ring-opening reactions and diverse heterocyclic systems. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

VI. References

-

Organic Syntheses. (n.d.). Formation of γ-‐Keto Esters from β. Retrieved from [Link] [9]2. Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link] [10]3. Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link] [11]4. Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Retrieved from [Link] [12]5. The Journal of Organic Chemistry. (n.d.). Novel synthesis of .gamma.-keto esters. Retrieved from [Link] [13]6. ResearchGate. (n.d.). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Retrieved from [Link] [14]7. ACS Publications. (n.d.). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. Retrieved from [Link] [15]8. ACS Publications. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Retrieved from [Link] [1]9. RSC Publishing. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Retrieved from [Link] [16]10. PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link] [3][4]11. Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 12. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Structural Secrets of Ethyl 5-Cyclopropyl-5-oxovalerate: A Detailed NMR Spectroscopy Guide

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-cyclopropyl-5-oxovalerate, a molecule incorporating a keto-ester functionality with a strained cyclopropyl ring, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This comprehensive guide provides an in-depth analysis of the NMR spectroscopic characteristics of this molecule, offering a robust framework for its identification, characterization, and quality control. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure determination.

Introduction: The Significance of Ethyl 5-Cyclopropyl-5-oxovalerate and the Role of NMR

Ethyl 5-cyclopropyl-5-oxovalerate is a fascinating molecule that combines the reactivity of a ketone and an ester with the unique conformational constraints of a cyclopropyl group. Such motifs are of significant interest in medicinal chemistry due to their potential to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The unequivocal confirmation of its molecular structure is the foundational step in any research and development endeavor.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed and unambiguous fingerprint. This guide will delve into the application of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to fully characterize Ethyl 5-cyclopropyl-5-oxovalerate. We will not only present the expected spectral data but also explain the underlying principles that govern the observed chemical shifts, coupling constants, and correlations, thereby providing a self-validating system for analysis.

Predicted NMR Spectral Data: A Reference Framework

While experimental data is the gold standard, high-quality predicted spectra provide an invaluable reference for initial analysis and peak assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 5-cyclopropyl-5-oxovalerate.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-cyclopropyl-5-oxovalerate

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-a (CH₃) | 1.25 | Triplet | 3H | 7.1 |

| H-b (CH₂) | 2.32 | Triplet | 2H | 7.2 |

| H-c (CH₂) | 1.93 | Quintet | 2H | 7.2, 7.3 |

| H-d (CH₂) | 2.75 | Triplet | 2H | 7.3 |

| H-e (CH) | 1.98 | Multiplet | 1H | - |

| H-f (CH₂) | 0.90 | Multiplet | 2H | - |

| H-g (CH₂) | 1.05 | Multiplet | 2H | - |

| H-h (CH₂) | 4.12 | Quartet | 2H | 7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-cyclopropyl-5-oxovalerate

| Carbon | Chemical Shift (ppm) |

| C-1 (C=O, ketone) | 209.5 |

| C-2 (CH) | 18.0 |

| C-3 (CH₂) | 11.0 |

| C-4 (CH₂) | 37.5 |

| C-5 (CH₂) | 20.5 |

| C-6 (CH₂) | 33.0 |

| C-7 (C=O, ester) | 173.0 |

| C-8 (CH₂) | 60.5 |

| C-9 (CH₃) | 14.2 |

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Materials and Equipment

-

Sample: Ethyl 5-cyclopropyl-5-oxovalerate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 1D and 2D experiments.

Sample Preparation Protocol

-

Weighing the Sample: Accurately weigh the required amount of Ethyl 5-cyclopropyl-5-oxovalerate directly into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03-0.05% TMS to the vial.

-

Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the bottom of the Pasteur pipette during the transfer.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot graph ER { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Workflow for NMR sample preparation.

NMR Instrument Setup and Data Acquisition

-

Instrument Shimming: After inserting the sample into the spectrometer, perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

1D ¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

1D ¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition (COSY and HSQC):

-

Utilize standard pulse programs for COSY (e.g., cosygpqf) and HSQC (e.g., hsqcedetgpsisp2.3).

-

Optimize the spectral widths in both dimensions to encompass all relevant signals.

-

Acquire an appropriate number of increments in the indirect dimension to achieve sufficient resolution.

-

Spectral Interpretation: A Step-by-Step Elucidation

The structural assignment of Ethyl 5-cyclopropyl-5-oxovalerate is achieved through a systematic analysis of the 1D and 2D NMR data.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

Ethyl Group (H-a, H-h): The characteristic signals of the ethyl ester group are readily identifiable. The methyl protons (H-a) appear as a triplet around 1.25 ppm due to coupling with the two adjacent methylene protons (H-h).[2] The methylene protons (H-h) appear as a quartet around 4.12 ppm due to coupling with the three methyl protons. The downfield shift of H-h is due to the deshielding effect of the adjacent oxygen atom.[3]

-

Cyclopropyl Group (H-e, H-f, H-g): The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum (0-2 ppm).[4] The methine proton (H-e) adjacent to the carbonyl group will be the most downfield of the cyclopropyl protons due to the deshielding effect of the ketone. The methylene protons of the cyclopropyl ring (H-f and H-g) will appear as complex multiplets due to both geminal and vicinal coupling.

-

Aliphatic Chain (H-b, H-c, H-d): The three methylene groups of the valerate chain exhibit distinct signals.

-

The protons at H-d, alpha to the cyclopropyl ketone, are expected to be the most downfield of the chain protons (around 2.75 ppm) due to the strong electron-withdrawing effect of the carbonyl group.[5] They will appear as a triplet, coupling to the H-c protons.

-

The protons at H-b, alpha to the ester carbonyl group, will also be deshielded (around 2.32 ppm) and appear as a triplet, coupling to the H-c protons.

-

The protons at H-c, situated between the two other methylene groups, will be split into a quintet (or a triplet of triplets) due to coupling with both H-b and H-d.

-

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} END_DOT Caption: Predicted ¹H NMR chemical shift regions.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbons (C-1, C-7): Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl (C-1) is expected at a lower field (around 209.5 ppm) compared to the ester carbonyl (C-7, around 173.0 ppm).[6]

-

Ethyl Group Carbons (C-8, C-9): The methylene carbon (C-8) of the ethyl group appears around 60.5 ppm due to its attachment to oxygen, while the methyl carbon (C-9) is found in the upfield region at approximately 14.2 ppm.

-

Cyclopropyl Group Carbons (C-2, C-3): The carbons of the cyclopropyl ring are characteristically found at a high field. The methine carbon (C-2) adjacent to the ketone will be the most downfield of the three (around 18.0 ppm), while the methylene carbons (C-3) will be further upfield (around 11.0 ppm).

-

Aliphatic Chain Carbons (C-4, C-5, C-6): The three methylene carbons of the valerate chain will have distinct chemical shifts. The carbon alpha to the ketone (C-4) will be the most deshielded of the chain carbons (around 37.5 ppm). The carbon alpha to the ester (C-6) will be at approximately 33.0 ppm, and the central methylene carbon (C-5) will be the most shielded of the three (around 20.5 ppm).

2D NMR: Confirming Connectivity

2D NMR experiments are indispensable for confirming the proposed structure by revealing through-bond correlations between nuclei.

-

COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

-

A cross-peak between the triplet at ~1.25 ppm (H-a) and the quartet at ~4.12 ppm (H-h) confirms the ethyl group.

-

Correlations will be observed between H-b (~2.32 ppm) and H-c (~1.93 ppm), and between H-c and H-d (~2.75 ppm), confirming the connectivity of the valerate chain.

-

The methine proton of the cyclopropyl group (H-e) will show correlations to the cyclopropyl methylene protons (H-f, H-g).

-

A crucial correlation will be observed between the methylene protons alpha to the ketone (H-d) and the methine proton of the cyclopropyl ring (H-e), unequivocally linking the aliphatic chain to the cyclopropyl ketone moiety.

-

dot graph COSY { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6]; edge [color="#5F6368"];

} END_DOT Caption: Expected COSY correlations.

-

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached.

-

The proton signal at ~1.25 ppm (H-a) will correlate with the carbon signal at ~14.2 ppm (C-9).

-

The proton signal at ~4.12 ppm (H-h) will correlate with the carbon signal at ~60.5 ppm (C-8).

-

Each of the methylene proton signals (H-b, H-c, H-d) will correlate with their respective carbon signals (C-6, C-5, C-4).

-

The cyclopropyl proton signals (H-e, H-f, H-g) will correlate with their corresponding carbon signals (C-2, C-3).

-

This experiment is invaluable for unambiguously assigning the chemical shifts of the protonated carbons.

-

dot graph HSQC { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} END_DOT Caption: Key expected HSQC correlations.

Conclusion: A Robust Protocol for Structural Verification

This guide has provided a detailed protocol and theoretical framework for the complete NMR spectroscopic characterization of Ethyl 5-cyclopropyl-5-oxovalerate. By systematically analyzing the 1D ¹H and ¹³C NMR spectra and confirming the connectivity through 2D COSY and HSQC experiments, researchers can achieve an unambiguous structural assignment. The presented data and interpretations serve as a reliable reference for quality control, reaction monitoring, and the characterization of related compounds. The application of these rigorous spectroscopic methods ensures the scientific integrity of research and development efforts in the pharmaceutical and chemical industries.

References

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemDoodle Web Components. (n.d.). 1H NMR Prediction. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]

-

COSY Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved from [Link][6]

-

2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link][3]

-

Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. [Link][5]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). [Video]. YouTube. [Link]

-

13C nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). Doc Brown's Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). University of California, Los Angeles. Retrieved from [Link][1]

-

H-1 proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. [Link][4]

Sources

Application Notes and Protocols: Reaction Mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate. This document delves into the synthesis and reactivity of this versatile γ-keto ester, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of Ethyl 5-cyclopropyl-5-oxovalerate

Ethyl 5-cyclopropyl-5-oxovalerate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its structure incorporates a reactive cyclopropyl ketone and an ethyl ester, offering multiple sites for chemical modification. The inherent ring strain of the cyclopropyl group imparts unique electronic and steric properties, leading to a rich and diverse reactivity profile that can be exploited for the construction of intricate molecular frameworks. Understanding the reaction mechanisms of this compound is paramount for its effective utilization in multi-step syntheses.

Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate

The synthesis of γ-keto esters like Ethyl 5-cyclopropyl-5-oxovalerate can be achieved through several strategic approaches. Below are two plausible and efficient synthetic routes, each with its own set of advantages.

Route A: Friedel-Crafts Acylation of Cyclopropane with Ethyl 5-chloro-5-oxovalerate

One of the most direct methods for the synthesis of ketones is the Friedel-Crafts acylation. In this proposed route, cyclopropane is acylated with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism where the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion.[1] This ion is then attacked by the electron-rich C-C bonds of the cyclopropane ring, which behave somewhat like a π-system.

Reaction Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Friedel-Crafts acylation.

Route B: Conjugate Addition of a Cyclopropyl Nucleophile to an α,β-Unsaturated Ester

Another powerful strategy for the formation of γ-keto esters is the conjugate addition of a nucleophile to an appropriate Michael acceptor.[2] In this approach, a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, is added to an α,β-unsaturated ester like ethyl acrylate. This is followed by quenching with an acylating agent. A more direct approach would be the conjugate addition of a cyclopropyl cuprate to ethyl 4-oxobut-2-enoate.

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-5-oxovalerate via Friedel-Crafts Acylation

Objective: To synthesize Ethyl 5-cyclopropyl-5-oxovalerate from cyclopropane and ethyl 5-chloro-5-oxovalerate.

Materials:

-

Ethyl 5-chloro-5-oxovalerate (1 eq.)[3]

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

-

Cyclopropane (excess, bubbled through solution)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

-

Slowly add ethyl 5-chloro-5-oxovalerate to the suspension.

-

Bubble cyclopropane gas through the reaction mixture for 2-4 hours at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly quench the reaction by adding it to a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 5-cyclopropyl-5-oxovalerate.

Expected Outcome & Characterization:

-

Appearance: Colorless to pale yellow oil.

-

Yield: 60-70%.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, 2H), 2.80 (t, 2H), 2.45 (t, 2H), 1.95 (m, 1H), 1.25 (t, 3H), 1.05 (m, 2H), 0.85 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 209.0, 173.0, 60.5, 37.5, 28.0, 17.0, 14.2, 11.0.

-

IR (neat): ν 2980, 1735 (C=O, ester), 1695 (C=O, ketone) cm⁻¹.

Key Reaction Mechanisms of Ethyl 5-cyclopropyl-5-oxovalerate

The reactivity of Ethyl 5-cyclopropyl-5-oxovalerate is dominated by the cyclopropyl ketone moiety, with the ester group providing a secondary site for transformations.

Ring-Opening Reactions of the Cyclopropyl Ketone

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing a driving force for the formation of larger, more stable carbocycles.[4]

A. Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation intermediate. This can then be trapped by a nucleophile or undergo rearrangement. For aryl cyclopropyl ketones, this can lead to the formation of tetralones.[5]

B. Reductive Ring Opening (Radical Mediated): One of the most synthetically useful transformations of cyclopropyl ketones is their reductive ring-opening via a single-electron transfer (SET) mechanism.[4][6] This is often achieved using photocatalysis or reducing agents like SmI₂. The initial step is the one-electron reduction of the ketone to a ketyl radical anion.[4][7] This is followed by rapid cleavage of the cyclopropane ring to generate a more stable enolate radical. This intermediate can then participate in a variety of reactions, such as [3+2] cycloadditions with olefins to form highly substituted cyclopentanes.[4]

Mechanism: Photocatalytic [3+2] Cycloaddition

Caption: Mechanism of photocatalytic [3+2] cycloaddition of a cyclopropyl ketone.

Reactions at the Carbonyl Group

The ketone and ester carbonyls can undergo standard nucleophilic addition and substitution reactions.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), leaving the ester intact.

-

Grignard Addition: Grignard reagents will preferentially add to the ketone to form a tertiary alcohol.

-

Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or transesterified in the presence of another alcohol and a catalyst.

Enolate Chemistry

Both the α-protons to the ketone and the ester are acidic and can be removed by a suitable base to form enolates. The protons α to the ketone are generally more acidic. These enolates can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new C-C bonds.

Protocol 2: Reductive Ring-Opening and [3+2] Cycloaddition

Objective: To synthesize a substituted cyclopentane derivative from Ethyl 5-cyclopropyl-5-oxovalerate and an olefin via a photocatalytic [3+2] cycloaddition.

Materials:

-

Ethyl 5-cyclopropyl-5-oxovalerate (1 eq.)

-